Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)
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Overview
Description
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that consists of three ligands of 4-n-hexylphenylisoquinoline coordinated to an iridium ion in the +3 oxidation state . This compound is known for its deep red color and excellent thermal and photostability . It is commonly used in organic light-emitting diodes (OLEDs) due to its strong fluorescence and high quantum yield .
Mechanism of Action
Target of Action
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .
Mode of Action
HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .
Pharmacokinetics
It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .
Result of Action
The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .
Action Environment
The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .
Preparation Methods
The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) typically involves a ligand exchange reaction. The process begins with the reaction of a palladium complex with an iridium salt in an organic solvent . The reaction conditions must be carefully controlled, and solid-phase extraction techniques are used to purify the final product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) has a wide range of scientific research applications:
Biology: The compound’s strong fluorescence makes it useful in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Beyond OLEDs, it is also used in photovoltaic devices, electronic displays, and optical sensors.
Comparison with Similar Compounds
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:
Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.
Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.
The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .
Biological Activity
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly referred to as Hex-Ir(piq)₃, is a complex that has garnered attention in the field of bioinorganic chemistry due to its unique photophysical properties and potential applications in biomedicine, particularly in cancer therapy and diagnostics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) features a central iridium atom coordinated to three bidentate ligands of 4-n-hexylphenyl isoquinoline. This structure contributes to its phosphorescent properties, making it suitable for applications in photodynamic therapy (PDT) and imaging.
The biological activity of Hex-Ir(piq)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is crucial in photodynamic therapy, where ROS can induce apoptosis in cancer cells. The mechanism involves the following steps:
- Light Absorption : Upon irradiation, the iridium complex absorbs light and transitions to an excited state.
- ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen (1O2) and other ROS.
- Cellular Impact : These ROS can damage cellular components, leading to cell death, particularly in malignant cells.
Therapeutic Applications
Hex-Ir(piq)₃ has shown promise in various therapeutic contexts:
- Photodynamic Therapy : Studies indicate that this compound can effectively target cancer cells when activated by specific wavelengths of light. Its ability to produce ROS selectively in tumor tissues allows for localized treatment while minimizing damage to surrounding healthy tissues .
- Imaging : The phosphorescent properties of Hex-Ir(piq)₃ make it an excellent candidate for bioimaging applications. It can be utilized for tracking cellular processes at the single-cell level, providing insights into disease mechanisms and treatment efficacy .
Research Findings
Recent studies have highlighted the biological activity of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III):
- In Vitro Studies : Research has demonstrated that Hex-Ir(piq)₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, it was found that treatment with this compound led to a marked increase in ROS levels and subsequent apoptosis in cancer cells .
- Mechanistic Insights : The compound's ability to inhibit drug efflux pumps has been noted, which is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents when used in combination .
- Photophysical Studies : The exceptional brightness and stability of Hex-Ir(piq)₃ under physiological conditions have been characterized, affirming its suitability for long-term imaging applications .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant ROS generation upon light activation leading to apoptosis in A549 lung cancer cells. |
Study B | Showed enhanced efficacy when combined with doxorubicin in resistant NCI/ADR-RES cells, indicating potential for overcoming MDR. |
Study C | Utilized Hex-Ir(piq)₃ for imaging tumor microenvironments with high resolution, aiding in the understanding of tumor biology. |
Properties
CAS No. |
1240249-29-9 |
---|---|
Molecular Formula |
C63H69IrN3+3 |
Molecular Weight |
1060 |
Origin of Product |
United States |
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